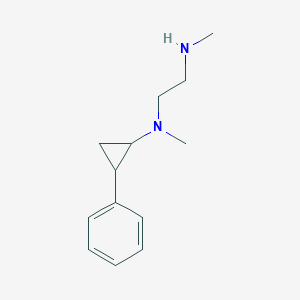
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine is a chemical compound with the molecular formula C13H20N2 It is known for its unique structure, which includes a cyclopropyl ring attached to a phenyl group and an ethanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine typically involves the reaction of 2-phenylcyclopropylamine with N,N-dimethyl-1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropylamines and ethanediamines, such as:
- N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)ethane-1,2-diamine dihydrochloride
- (1S,2R)-2-Phenylcyclopropanamine hydrochloride
- (1S,2S)-1,2-Diaminocyclohexane
Uniqueness
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine is unique due to its specific combination of a cyclopropyl ring and an ethanediamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Activité Biologique
N1,N2-Dimethyl-N1-(2-phenylcyclopropyl)-1,2-ethanediamine (CAS: 2074611-00-8) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique cyclopropyl moiety and has been studied for its interactions with various biological targets, particularly in the context of neurological and cardiovascular pharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H20N2
- Molecular Weight : 204.32 g/mol
- IUPAC Name : N1,N2-dimethyl-N1-(2-phenylcyclopropyl)ethane-1,2-diamine
- Purity : 95%
The compound's structure includes two methyl groups attached to the nitrogen atoms of the ethylenediamine backbone, along with a phenylcyclopropyl group that may influence its biological activity through steric and electronic effects.
Research has indicated that this compound may interact with several neurotransmitter systems. The proposed mechanisms include:
- Dopaminergic Activity : The compound may exhibit dopaminergic activity, which can influence mood and behavior.
- Serotonergic Modulation : There is potential for interaction with serotonin receptors, which could have implications for anxiety and depression treatments.
- Calcium Channel Interaction : Similar to other compounds in its class, it may modulate calcium channels, affecting muscle contraction and neuronal excitability .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
These findings suggest that this compound may have therapeutic potential in treating neurodegenerative diseases or mood disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Model :
- Cardiovascular Effects :
- Anxiety Disorders :
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N,N'-dimethyl-N'-(2-phenylcyclopropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H20N2/c1-14-8-9-15(2)13-10-12(13)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3 |
Clé InChI |
URHFJBWMXBLWOE-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)C1CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















